molecular formula C9H16N4 B1426828 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine CAS No. 1342851-15-3

1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine

Cat. No. B1426828
CAS RN: 1342851-15-3
M. Wt: 180.25 g/mol
InChI Key: OLFLASZBAPIVPM-UHFFFAOYSA-N
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Description

“1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine” is a chemical compound with the CAS Number: 1342851-15-3 . It has a molecular weight of 180.25 . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N4/c1-12-9(4-5-11-12)13-6-2-3-8(10)7-13/h4-5,8H,2-3,6-7,10H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 327.5±32.0 °C and its density is predicted to be 1.26±0.1 g/cm3 .

Scientific Research Applications

  • Molecular Structure Investigations

    • The molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, including compounds similar to 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine, has been synthesized and analyzed. This research involved X-ray crystallography, Hirshfeld, and DFT calculations to investigate intermolecular interactions and predict electronic properties (Shawish et al., 2021).
  • Synthesis of Acetylenic 2-Pyrazolines and Pyrazoles

    • Studies on the synthesis of ketone derivatives of propargylamines, where this compound-like compounds are used as synthetic equivalents in reactions with arylhydrazines, have been conducted. This research highlighted efficient methods for synthesizing dihydro-1H-pyrazoles and similarly structured 1H-pyrazoles (Odin et al., 2022).
  • Synthesis and Characterization for Bioactivities

    • The synthesis, characterization, and X-ray crystal study of pyrazole derivatives including compounds similar to this compound have been investigated. This research focuses on identifying antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).
  • Green Synthesis in Ionic Liquids

    • A green synthesis method for fused polycyclic pyrazolo[3,4-b][1,6]naphthyridine derivatives in ionic liquids has been developed. This method utilizes compounds similar to this compound in a three-component reaction, offering environmental benefits (Feng et al., 2016).
  • Anticholinesterase Activity Evaluation

    • Research has been conducted on synthesizing new pyrazoline derivatives, including compounds similar to this compound, and evaluating their anticholinesterase effects. This study aimed to find potential treatments for diseases like neurodegenerative disorders (Altıntop, 2020).

Safety and Hazards

The compound has been classified as dangerous with hazard statements H302, H315, H318, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine” are not available in the retrieved data, it’s worth noting that similar compounds, such as imidazole derivatives, have shown a broad range of biological activities and have become an important synthon in the development of new drugs .

properties

IUPAC Name

1-(2-methylpyrazol-3-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-12-9(4-5-11-12)13-6-2-3-8(10)7-13/h4-5,8H,2-3,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFLASZBAPIVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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